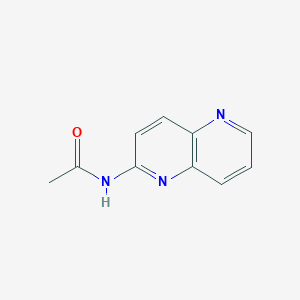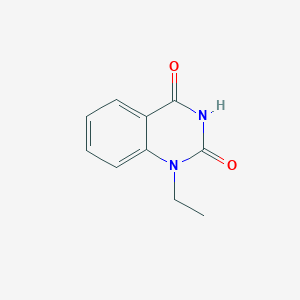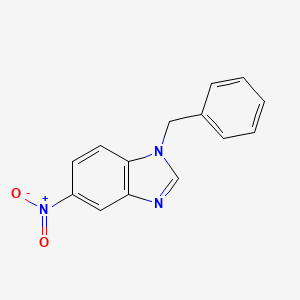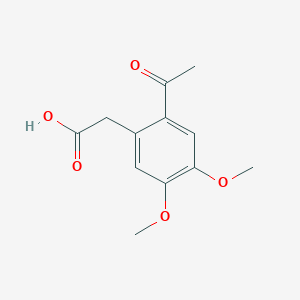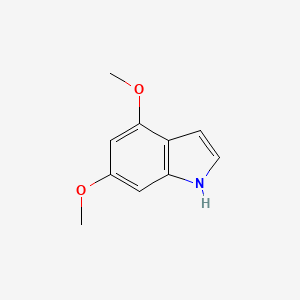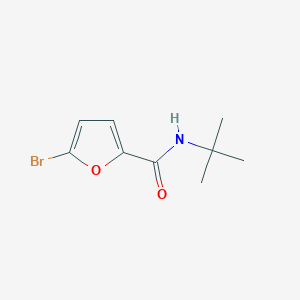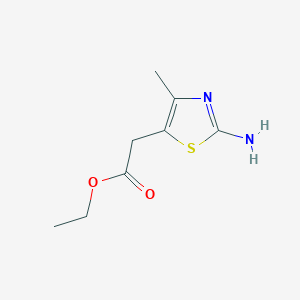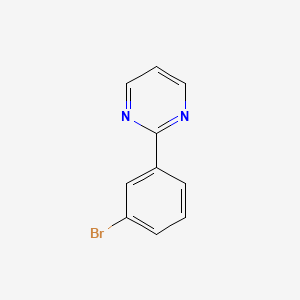
2-(3-Bromophenyl)pyrimidine
Overview
Description
2-(3-Bromophenyl)pyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromophenyl group on the pyrimidine ring can make these compounds suitable intermediates for further chemical transformations and can also contribute to their biological activity.
Synthesis Analysis
The synthesis of bromophenyl pyrimidine derivatives can be achieved through various methods. For instance, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was established from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% . Another example is the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, which was achieved by a three-step procedure including cyclization, chlorination, and nucleophilic substitution reaction, highlighting the versatility of bromophenyl pyrimidines in chemical synthesis .
Molecular Structure Analysis
The molecular structure of bromophenyl pyrimidine derivatives can be characterized using various analytical techniques such as NMR, MS, and X-ray diffraction. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined by X-ray techniques, showing that the molecules lie on mirror planes with close molecular packing in layers . Similarly, the structure of 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione was characterized, revealing a planar pyrrolopyrimidine ring system and specific dihedral angles with the bromophenyl ring .
Chemical Reactions Analysis
Bromophenyl pyrimidines can undergo various chemical reactions, which are essential for their utility in synthesis. For example, the regiospecific bromination of 2-phenyl-3H-pyrimidin-4-ones can be achieved through different methods, leading to bromination at specific positions on the pyrimidine ring and the benzylic position . Additionally, the synthesis of hetero annulated carbazoles from a bromophenyl pyrimidine derivative through condensation cum cycloaddition reactions demonstrates the reactivity of these compounds in forming more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl pyrimidines are influenced by their molecular structure. For instance, the planarity of the molecule and the presence of substituents such as the trifluoromethyl group can affect the compound's conformation and reactivity . The solvolysis and dehydrobromination reactions of 2-(1'-Bromo-1'-methylethyl)pyrimidines to form isopropenylpyrimidines indicate the influence of the bromo substituent on the chemical behavior of these compounds .
Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Analgesic and Ulcerogenic Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : A novel series of pyrimidine derivatives have been synthesized and investigated for their analgesic and ulcerogenic activity .
- Methods of Application : The reactions were carried out by conventional and microwave method .
- Results or Outcomes : Among all the synthesized compounds, some showed significant analgesic activity and were found to be promising analgesic agents devoid of ulcerogenic effects .
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETLQDSNTJEASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650369 | |
| Record name | 2-(3-Bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)pyrimidine | |
CAS RN |
885468-36-0 | |
| Record name | 2-(3-Bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




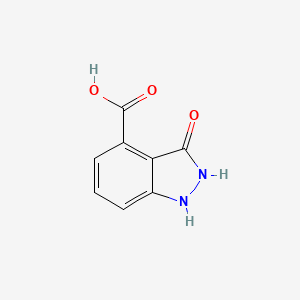
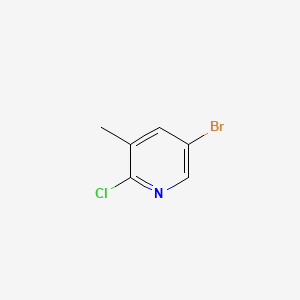
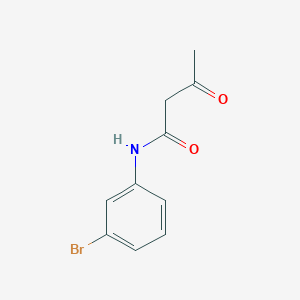
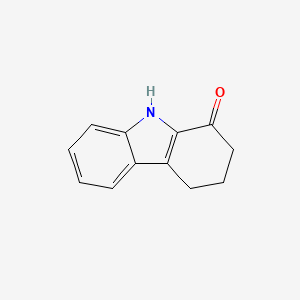
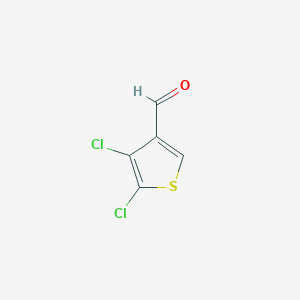
![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)
